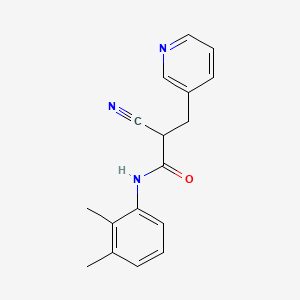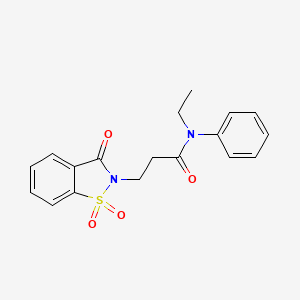
4-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains functional groups such as isopropylthio, methoxyphenyl, and thiazol . These types of compounds are often used in the development of new drugs and other chemical substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been used as inhibitors of type III secretion in Gram-negative bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility, boiling point, and melting point would all be determined by the specific arrangement and bonding of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Thiophenylhydrazonoacetates have been synthesized, showcasing reactivity towards various nitrogen nucleophiles to yield different derivatives, highlighting the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).
- A study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents shows the potential of modifying the thiazole core for pharmaceutical applications (Bikobo et al., 2017).
Biological and Pharmaceutical Applications
- Research on the formation of toxic metabolites from thiazoles in mice, including compounds similar to 4-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, provides insights into the metabolic pathways and potential toxicological aspects of such compounds (Mizutani et al., 1994).
- Evaluation of benzothiazole derivatives for antioxidant activity in the initial phase of acetaminophen toxicity highlights the therapeutic potential of these compounds in managing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Agricultural and Environmental Applications
- The design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, and their evaluation for nematocidal activity, demonstrates the agricultural applications of thiazole derivatives (Liu et al., 2022).
- A study on the inhibition activity of thiazole hydrazones towards mild steel corrosion in acid media by thermodynamic, electrochemical, and quantum chemical methods shows the potential use of thiazole derivatives in corrosion inhibition, which is significant for industrial applications (Chaitra et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13(2)26-17-10-6-15(7-11-17)19(23)22-20-21-18(12-25-20)14-4-8-16(24-3)9-5-14/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLIBARCUHYVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)


![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)

![6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2922991.png)

![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2922998.png)


![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
